1-{[4-(4-chlorobenzamido)phenyl]methyl}-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide
Description
This compound features a 1H-imidazole core substituted at position 1 with a benzyl group bearing a 4-chlorobenzamido moiety and at position 4 with a carboxamide linked to a 3,5-dimethylphenyl group. Its synthesis likely involves chlorination and coupling steps, as inferred from analogous imidazole derivatives prepared via SOCl2-mediated reactions .
Properties
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(3,5-dimethylphenyl)imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O2/c1-17-11-18(2)13-23(12-17)30-26(33)24-15-31(16-28-24)14-19-3-9-22(10-4-19)29-25(32)20-5-7-21(27)8-6-20/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCHQGGQFKJHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Benzyl Substituents
- 1-(4-Aminobenzyl)-N-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide (): This analogue replaces the 4-chlorobenzamido group with a primary amine. The absence of the chloro and benzamido groups reduces electronegativity and may decrease binding affinity to hydrophobic targets. The 3,5-dimethylphenyl carboxamide is retained, suggesting this moiety is a conserved pharmacophore in related inhibitors .
- N-(3,5-Dimethoxyphenyl)-1-[4-(morpholine-4-sulfonyl)phenyl]-1H-imidazole-4-carboxamide (): The morpholine-sulfonyl group enhances solubility compared to the lipophilic 4-chlorobenzamido substituent.
Heterocycle Variants: Imidazole vs. Benzimidazole
- The thioacetamide linker and 3,5-dimethylphenyl group highlight the importance of substituent positioning for activity modulation .
Carboxamide Substituent Effects
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide ():
Despite a naphthalene core, the 3,5-dimethylphenyl carboxamide moiety is shared. This compound inhibits photosynthetic electron transport (PET) with IC50 ~10 µM, underscoring the role of meta-substituted methyl groups in optimizing steric and electronic compatibility with biological targets .4-[4-(4-Bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine ():
The pyrimidine-amine linker and bromophenyl group suggest divergent target specificity (e.g., bromodomain inhibition). The conserved 3,5-dimethylphenyl group may stabilize binding through hydrophobic interactions, a feature shared with the target compound .
Structure-Activity Relationship (SAR) Insights
Key Research Findings
- Electron-Withdrawing Groups : The chloro substituent in the target compound likely enhances binding through electronegative interactions, as seen in PET inhibitors where halogens improve activity .
- Lipophilicity : The 3,5-dimethylphenyl group contributes to membrane permeability, a trait critical for intracellular targets .
- Synthetic Accessibility : Chlorination and microwave-assisted coupling (e.g., ) are viable routes for analogues, though yields and purity may vary with substituent complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
